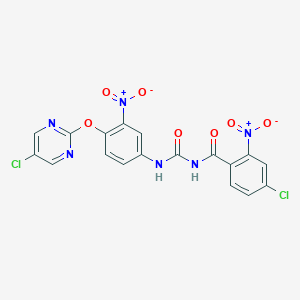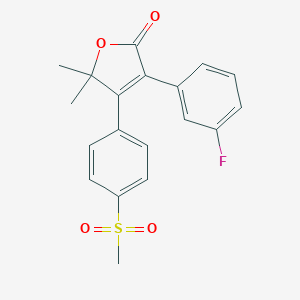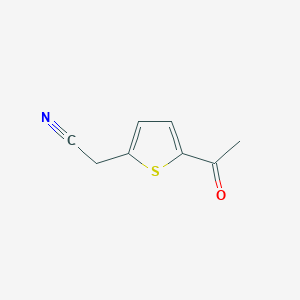
Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is a chemical compound that belongs to the class of benzamides. This compound has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to protect neurons from damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting cancer cell growth and reducing inflammation in animal models. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-. One possible direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more effective cancer treatments. Additionally, further research could be done to optimize the synthesis method of Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- for increased efficiency and reduced toxicity.
Synthesemethoden
The synthesis method of Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- involves the reaction of 4-chloro-3-nitrobenzoic acid with 5-chloro-2-pyrimidinol in the presence of thionyl chloride. The resulting compound is then reacted with 4-aminobenzoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from damage.
Eigenschaften
| 103829-04-5 | |
Molekularformel |
C18H10Cl2N6O7 |
Molekulargewicht |
493.2 g/mol |
IUPAC-Name |
4-chloro-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H10Cl2N6O7/c19-9-1-3-12(13(5-9)25(29)30)16(27)24-17(28)23-11-2-4-15(14(6-11)26(31)32)33-18-21-7-10(20)8-22-18/h1-8H,(H2,23,24,27,28) |
InChI-Schlüssel |
MZFBGRGYNPVDFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])OC3=NC=C(C=N3)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])OC3=NC=C(C=N3)Cl |
| 103829-04-5 | |
Synonyme |
4-chloro-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-nitro-phenyl]carbamoyl]-2 -nitro-benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)




![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)







![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)
